molecular formula C9H18ClNO B14858111 8-Hydroxyethyl-3-azabicyclo[3.2.1]octane HCl

8-Hydroxyethyl-3-azabicyclo[3.2.1]octane HCl

Cat. No.: B14858111
M. Wt: 191.70 g/mol
InChI Key: STLPPJGBUCXYLY-VMNZFRLGSA-N
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Description

8-Hydroxyethyl-3-azabicyclo[3.2.1]octane hydrochloride is a chemical compound that belongs to the family of tropane alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxyethyl-3-azabicyclo[3.2.1]octane hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material that contains all the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and other advanced techniques to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxyethyl-3-azabicyclo[3.2.1]octane hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could result in a variety of functionalized derivatives.

Scientific Research Applications

8-Hydroxyethyl-3-azabicyclo[3.2.1]octane hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Hydroxyethyl-3-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Hydroxyethyl-3-azabicyclo[3.2.1]octane hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. These differences can affect its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H18ClNO

Molecular Weight

191.70 g/mol

IUPAC Name

2-[(1R,5S)-3-azabicyclo[3.2.1]octan-8-yl]ethanol;hydrochloride

InChI

InChI=1S/C9H17NO.ClH/c11-4-3-9-7-1-2-8(9)6-10-5-7;/h7-11H,1-6H2;1H/t7-,8+,9?;

InChI Key

STLPPJGBUCXYLY-VMNZFRLGSA-N

Isomeric SMILES

C1C[C@H]2CNC[C@@H]1C2CCO.Cl

Canonical SMILES

C1CC2CNCC1C2CCO.Cl

Origin of Product

United States

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